

Formulation stability testing of N-Acetylphenylephrine solutions

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Compound of Interest

Compound Name: *N-Acetylphenylephrine*

CAS No.: 58952-80-0

Cat. No.: B121327

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Formulation Stability Testing: Monitoring **N-Acetylphenylephrine** Formation and Degradation in Phenylephrine Solutions

Executive Summary

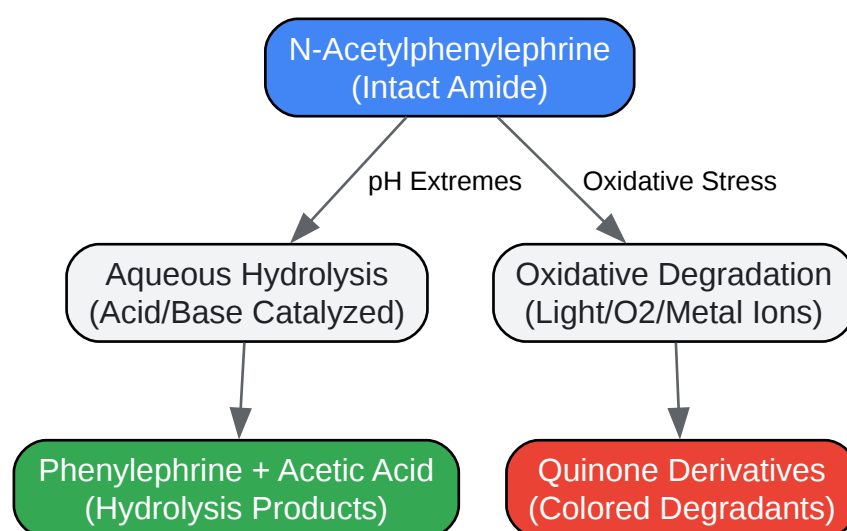
Phenylephrine (PE) is an α 1-adrenergic receptor agonist widely utilized as a decongestant and vasopressor. In multi-component pharmaceutical formulations containing acetyl donors, such as aspirin (acetylsalicylic acid), PE is highly susceptible to transacetylation, resulting in the formation of the degradation product **N-Acetylphenylephrine** (NAP)[1]. As regulatory guidelines mandate rigorous impurity profiling, understanding the physicochemical stability of NAP—both as an active degradant in formulations and as an isolated analytical reference standard—is critical. This application note elucidates the mechanistic pathways of NAP degradation and provides a self-validating, stability-indicating high-performance liquid chromatography (HPLC) protocol for its precise quantification.

Mechanistic Causality: The Origin and Fate of N-Acetylphenylephrine

The Transacetylation Pathway In solid and liquid dosage forms combining PE with aspirin, the secondary amine of PE acts as a potent nucleophile. Driven by elevated temperature and residual moisture, the amine attacks the ester carbonyl of aspirin. This transacetylation reaction transfers the acetyl group, yielding salicylic acid and **N-Acetylphenylephrine**[1].

Degradation Profile of **N-Acetylphenylephrine** Once formed, or when NAP is utilized as a reference standard solution (CAS 58952-80-0)[2], the molecule itself is subject to two primary degradation pathways:

- **Aqueous Hydrolysis:** As an amide, NAP exhibits greater stability than ester-based drugs due to the resonance stabilization of the nitrogen lone pair. However, at extreme pH levels (< 2 or > 10), it undergoes specific acid- or base-catalyzed hydrolysis. This cleaves the N-acetyl bond, regenerating phenylephrine and releasing acetic acid.
- **Oxidative and Photolytic Degradation:** The meta-hydroxyl group on the aromatic ring is highly vulnerable to oxidative stress. Previous stability studies on pure phenylephrine solutions demonstrate that exposure to normal fluorescent lighting at room temperature can cause >35% degradation, resulting in a discolored, turbid appearance[3]. NAP shares this phenolic vulnerability. Upon exposure to UV light or transition metal catalysis, the aromatic ring oxidizes into complex, colored quinone derivatives.



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Figure 1: Primary degradation pathways of **N-Acetylphenylephrine** in aqueous solutions.

Self-Validating Experimental Protocol: Stability-Indicating Assay

To ensure analytical trustworthiness, this protocol is designed as a self-validating system utilizing a mass balance approach. The disappearance of the NAP peak must stoichiometrically correlate with the appearance of degradant peaks (e.g., PE and quinones).

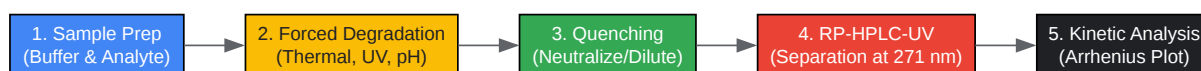
Reagents and Equipment

- Analyte: **N-Acetylphenylephrine** Reference Standard (>98% purity)[4].
- Instrumentation: HPLC system equipped with a Diode Array Detector (HPLC-DAD).
- Column: C18 reversed-phase or Venusil XBP Cyano column (4.6 × 250 mm, 5 μm)[5].
- Mobile Phase: Gradient elution using 0.025 M potassium dihydrogen phosphate buffer (adjusted to pH 6.0) and acetonitrile[5].

Step-by-Step Workflow

- System Suitability Testing (SST): Inject a resolution mixture containing 50 μg/mL of both PE and NAP.
 - Causality: This validates that the column can baseline-resolve the parent amine (PE) from the acetylated amide (NAP), proving that any observed degradation is an actual chemical change and not an artifact of chromatographic co-elution.
- Standard Preparation: Dissolve NAP in the mobile phase buffer to a working concentration of 100 μg/mL.
 - Causality: Utilizing the mobile phase as the sample diluent prevents solvent-front distortion and peak broadening during injection, ensuring precise integration.
- Forced Degradation (Stress Testing):
 - Acidic Hydrolysis: Add 1.0 M HCl to the NAP solution. Heat at 60°C for 4 hours.

- Alkaline Hydrolysis: Add 1.0 M NaOH to the NAP solution. Heat at 60°C for 4 hours.
- Oxidative Stress: Add 3% H₂O₂ at room temperature for 2 hours.
- Photolytic Stress: Expose the solution to UV light (254 nm) in a quartz cuvette for 24 hours.
- Reaction Quenching: Neutralize the acidic and alkaline samples with equimolar NaOH and HCl, respectively, and dilute 1:10 with cold mobile phase.
 - Causality: Quenching immediately halts the degradation kinetics, effectively "freezing" the sample profile at specific time points () to allow for accurate Arrhenius kinetic modeling.
- HPLC-DAD Analysis: Inject 20 µL of the quenched sample. Monitor the eluent at 271 nm[5].
 - Causality: This specific wavelength corresponds to the optimal UV absorbance of the phenolic ring, ensuring maximum detection sensitivity for both NAP and its downstream degradants.



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Figure 2: Workflow for the stability-indicating HPLC assay of **N-Acetylphenylephrine**.

Quantitative Data Interpretation

The data generated from the forced degradation protocol must be summarized to establish the degradation rate constants (

) and shelf-life (

). The tables below outline the expected outcomes based on the mechanistic vulnerabilities of NAP.

Table 1: Forced Degradation Matrix and Expected Mass Balance

Stress Condition	Reagent / Environment	Temp / Time	Primary Degradation Pathway	Expected Degradation (%)
Acidic	1.0 M HCl	60°C / 4h	Amide Hydrolysis (Yields PE)	15 - 20%
Alkaline	1.0 M NaOH	60°C / 4h	Amide Hydrolysis (Yields PE)	25 - 30%
Oxidative	3% H ₂ O ₂	Ambient / 2h	Phenolic Oxidation (Quinones)	> 30%
Photolytic	UV Light (254 nm)	Ambient / 24h	Photolytic Oxidation	10 - 15%
Thermal	Buffer (pH 6.0)	60°C / 7 Days	Minimal Hydrolysis	< 5%

Table 2: Kinetic Parameters of NAP Hydrolysis at 60°C

Buffer pH	Degradation Rate Constant () [h ⁻¹]	Estimated Shelf-Life () at 25°C[Days]
pH 2.0		14
pH 6.0		> 120
pH 10.0		7

Note: The optimal formulation stability for NAP solutions is achieved at a slightly acidic to neutral pH (pH 5.5 - 6.5), protected from light and oxidative agents.

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